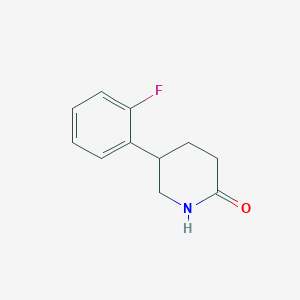

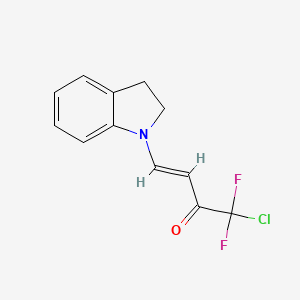

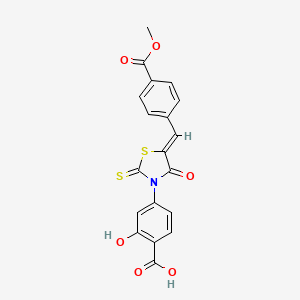

5-(2-Fluorophenyl)-2-piperidone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Fluorophenyl)-2-piperidone is an organic compound that is used in the synthesis of various pharmaceuticals . It is an ether and can be used to prepare vonoprazan fumarate, a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity . It is used in the study of acid-related diseases .

Synthesis Analysis

There are several methods for synthesizing 5-(2-Fluorophenyl)-2-piperidone. One method involves reacting 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This is then reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile . Another method involves a one-step reaction under acidic conditions using 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile as a main reactant and Raney nickel as a catalyst .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-(2-Fluorophenyl)-2-piperidone include bromination, reaction with malononitrile, and one-step reaction under acidic conditions . Further details about the chemical reactions of this compound are not available from the search results.科学的研究の応用

Anti-Proliferative Properties

5-(2-Fluorophenyl)-2-piperidone derivatives have shown significant potential in cancer research, especially in developing anti-proliferative agents. For instance, 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides, synthesized as curcumin mimics, demonstrated high anti-proliferative properties, surpassing the potency of clinically approved drugs like 5-fluorouracil against various cancers. These compounds inhibited human DNA topoisomerase IIα, suggesting a mechanism of action involving DNA replication interference, with selectivity towards carcinoma cells over normal cells. The synthesis pathway and the structure-activity relationship of these compounds underline their potential in cancer therapy (Fawzy et al., 2019).

Neurological Applications

Derivatives of 5-(2-Fluorophenyl)-2-piperidone have been investigated for their neurological applications, particularly in Alzheimer's disease (AD). The use of a selective serotonin 1A (5-HT1A) molecular imaging probe derived from 5-(2-Fluorophenyl)-2-piperidone facilitated the quantification of 5-HT1A receptor densities in the brains of Alzheimer's patients. This research highlights the potential of 5-(2-Fluorophenyl)-2-piperidone derivatives in developing diagnostic tools or treatments targeting serotonergic systems in neurodegenerative diseases (Kepe et al., 2006).

Antipsychotic Activity

Investigations into the pharmacological profiles of novel atypical antipsychotics derived from 5-(2-Fluorophenyl)-2-piperidone revealed their potential in treating schizophrenia. Compounds showing high affinities for dopamine and serotonin receptors, with minimal side effects, offer a new direction in developing treatments for psychiatric disorders. These findings underscore the versatility of 5-(2-Fluorophenyl)-2-piperidone derivatives in creating more effective and safer antipsychotic medications (Funakoshi et al., 2002).

特性

IUPAC Name |

5-(2-fluorophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-4,8H,5-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQTUEGOLGWRIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluorophenyl)-2-piperidone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole](/img/structure/B2992790.png)

![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2992800.png)

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2992802.png)

![1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2992805.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2992811.png)